molecular formula C16H15N3O2S B2619259 N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cinnamamide CAS No. 1798406-56-0

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cinnamamide

Cat. No. B2619259
CAS RN: 1798406-56-0
M. Wt: 313.38
InChI Key: BIROARKCRCRYFO-CMDGGOBGSA-N
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Description

“N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cinnamamide” is a small molecule that belongs to the class of organic compounds known as n-acetylarylamines . These are acetamides where one or more amide hydrogens is substituted by an aryl group . The average molecular weight is 225.268 and the monoisotopic mass is 225.057197301 . The chemical formula is C9H11N3O2S .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . It also contains an azepine ring, which is a seven-membered ring with one nitrogen atom and six carbon atoms .

Mechanism of Action

The mechanism of action of N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cinnamamide is not fully understood. However, it has been suggested that it may act through the inhibition of enzymes involved in the synthesis of certain biomolecules.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been found to exhibit antioxidant activity, as well as the ability to inhibit the growth of certain cancer cells. Additionally, it has been shown to have anti-inflammatory properties and may have a potential application in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cinnamamide in lab experiments is its relatively simple synthesis method. Additionally, it has been found to exhibit a range of biological activities, which makes it a promising compound for drug discovery. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in certain applications.

Future Directions

There are several future directions for the study of N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cinnamamide. One potential direction is the exploration of its potential application in the treatment of Alzheimer's disease. Additionally, further studies could be conducted to better understand its mechanism of action and to identify potential targets for drug discovery. Finally, the synthesis method could be optimized to improve the yield and purity of the compound.

Synthesis Methods

The synthesis of N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cinnamamide involves the reaction of cinnamamide with 2-aminothiophenol in the presence of a catalyst. The resulting product is a yellow crystalline solid that can be purified through recrystallization.

Scientific Research Applications

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cinnamamide has been studied for its potential applications in drug discovery. It has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory properties. Additionally, it has been found to have a potential application in the treatment of Alzheimer's disease.

Safety and Hazards

The safety and hazards associated with this compound are not available . It’s important to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

(E)-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c20-13(9-8-11-5-2-1-3-6-11)19-16-18-12-7-4-10-17-15(21)14(12)22-16/h1-3,5-6,8-9H,4,7,10H2,(H,17,21)(H,18,19,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIROARKCRCRYFO-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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